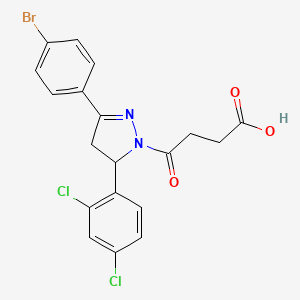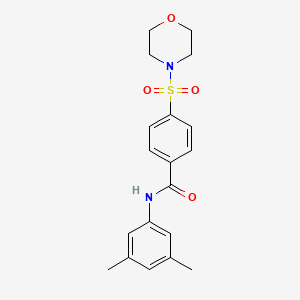
5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has shown significant inhibitory effects on glucose uptake by Hela-MaTu cells .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves complex chemical reactions . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups . Detailed structural analysis data is not available in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is also predicted to be insoluble in water .Aplicaciones Científicas De Investigación
Potential Anti-Tumor Applications
Research has shown that co-crystals combining fluorouracil (a compound structurally related to 5-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide) and nicotinamide exhibit significant anti-tumor effects. For example, 5-Fluorouracil-nicotinamide (5-FU-NCM) co-crystals demonstrate enhanced solubility and anti-tumor efficacy compared to 5-FU alone, suggesting potential applications in cancer treatment (Zhang et al., 2020).
Enzyme Inhibition and Cancer Resistance Mechanisms
Nicotinamide N-methyltransferase (NNMT) has been identified as a factor in enhancing resistance to 5-fluorouracil in colorectal cancer cells. This enzyme's activity, which is modulated by nicotinamide derivatives, suggests a target for overcoming drug resistance in cancer therapy (Xie et al., 2016).
Anti-Inflammatory and Gastroprotective Effects
Derivatives of nicotinamide, such as 1-Methylnicotinamide, have shown promising anti-inflammatory and gastroprotective effects, indicating potential research applications in addressing gastric lesions and stress-induced gastric damage. These effects are mediated through endogenous mechanisms involving prostacyclin and sensory nerves (Brzozowski et al., 2008).
Pyrazinamide Resistance in Tuberculosis
The specific activity of enzymes related to the metabolism of pyrazinamide, an analog of nicotinamide, in Mycobacterium tuberculosis has been studied to understand mechanisms of drug resistance. This research aids in the development of rapid detection methods for drug-resistant tuberculosis strains (Suzuki et al., 2002).
Ophthalmic Applications of Fluorouracil
While not directly related to this compound, the use of fluorouracil in ophthalmic practice demonstrates how fluorinated compounds can be valuable in medical applications, particularly in reducing fibroblastic proliferation and scarring in ocular surgeries (Abraham et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds, such as indole derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest a broad range of interactions with their targets.
Biochemical Pathways
Similar compounds have shown to affect a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
Similar compounds have shown potent biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown a variety of biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
5-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c1-22-9-11(6-21-22)14-13(18-2-3-19-14)8-20-15(23)10-4-12(16)7-17-5-10/h2-7,9H,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHZOGTNUSNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2781282.png)



![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)

![(2-Bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2781295.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2781304.png)
